2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile
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Overview
Description
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-methylpyrimidine-5-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-pyridyl)-3-oxopropanenitrile
- 3-(2-Methylpyrimidin-5-yl)-3-oxopropanenitrile
- 2-Methyl-3-(4-pyrimidinyl)-3-oxopropanenitrile
Uniqueness
2-Methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpyrimidin-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H9N3O/c1-6(3-10)9(13)8-4-11-7(2)12-5-8/h4-6H,1-2H3 |
InChI Key |
VKADWBBFCBDTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)C(C)C#N |
Origin of Product |
United States |
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